molecular formula C7H17N B15468934 N-ethyl-N,2-dimethylpropan-2-amine CAS No. 52841-28-8

N-ethyl-N,2-dimethylpropan-2-amine

Cat. No.: B15468934
CAS No.: 52841-28-8
M. Wt: 115.22 g/mol
InChI Key: BWWLCYLGZIWOHK-UHFFFAOYSA-N
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Description

N-ethyl-N,2-dimethylpropan-2-amine is a tertiary amine with the molecular formula C7H17N and a molecular weight of 115.22 g/mol . This compound is characterized by a sterically hindered nitrogen atom bonded to an ethyl group and two methyl groups attached to a propan-2-amine (tert-butyl) backbone . This structure is synonymous with names such as tert-butylmethylethylamine and ethyl-tert-butyl-methyl-amine . While specific pharmacological or mechanistic studies on this exact compound are limited in the public domain, its structural features are typical of hindered organic bases. Similar tertiary amines, such as N,N-Diisopropylethylamine (DIPEA), are extensively utilized in organic synthesis as non-nucleophilic bases . The steric bulk around the nitrogen atom in such compounds limits nucleophilicity, making them excellent agents for proton scavenging in reactions where standard bases might act as nucleophiles and cause unwanted side reactions . Consequently, this compound is of significant research value as a potential base or catalyst in various synthetic transformations. Its applications may include facilitating amide coupling reactions, acting as a base in transition metal-catalyzed cross-coupling reactions (e.g., Heck or Sonogashira couplings), and serving as an acid scavenger in specialized oxidations . Researchers can leverage its properties to drive synthetic efficiency and selectivity in the development of novel organic compounds and pharmaceutical intermediates. This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

CAS No.

52841-28-8

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

IUPAC Name

N-ethyl-N,2-dimethylpropan-2-amine

InChI

InChI=1S/C7H17N/c1-6-8(5)7(2,3)4/h6H2,1-5H3

InChI Key

BWWLCYLGZIWOHK-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following compounds share structural similarities with N-ethyl-N,2-dimethylpropan-2-amine, differing in substituents or chain length:

Compound Name Molecular Formula Molar Mass (g/mol) Density (kg/m³, 298.15 K) CAS Number
This compound C₇H₁₇N 115.22 744.51 Not provided
N,N,2,2-tetramethylpropan-1-amine C₇H₁₇N 115.22 732.21 10076-31-0
N-methyl-N-propan-2-ylpropan-2-amine C₇H₁₇N 115.22 749.49 10342-97-9
N,N-Diisopropylethylamine (DIPEA) C₈H₁₉N 129.24 742 (lit.) 7087-68-5
N,2-dimethylbutan-2-amine C₆H₁₅N 101.19 Not reported 2978-64-5

Key Observations :

  • Density Trends : this compound exhibits intermediate density compared to N,N,2,2-tetramethylpropan-1-amine (lower density) and N-methyl-N-propan-2-ylpropan-2-amine (higher density). Increased branching reduces molecular packing, lowering density .
  • Molecular Size : DIPEA (C₈H₁₉N) has a longer carbon chain and higher molar mass, contributing to its lower density (0.742 g/mL) despite similar tertiary amine structure .

Pharmacological Relevance

These compounds exhibit high α₂C-AR selectivity but poor blood-brain barrier penetration, underscoring how branching and polar groups influence pharmacokinetics .

Q & A

Q. What are the key structural features and recommended synthetic routes for N-ethyl-N,2-dimethylpropan-2-amine?

this compound is a tertiary amine with a branched aliphatic backbone. Its structure includes a central carbon atom bonded to two methyl groups, an ethyl group, and a dimethylamine group. Synthesis typically involves alkylation of secondary amines or reductive amination. For example:

  • Alkylation : Reacting dimethylpropan-2-amine with ethyl halides (e.g., ethyl bromide) in the presence of a base like potassium carbonate.
  • Reductive amination : Using ketones (e.g., 2-methylpropan-2-one) with ethylamine and a reducing agent such as sodium cyanoborohydride.
    Reaction conditions (temperature, solvent polarity, and catalyst choice) critically influence yield and purity .

Q. What analytical methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can resolve signals for methyl groups (δ 1.0–1.5 ppm) and ethyl substituents (δ 0.9–1.3 ppm for CH3_3, δ 2.3–2.7 ppm for CH2_2) .
  • Mass Spectrometry : Electron ionization (EI-MS) provides fragmentation patterns; the molecular ion peak (m/z ~129) confirms molecular weight .
  • Infrared Spectroscopy : Stretching vibrations for C-N (1200–1350 cm1^{-1}) and C-H (2800–3000 cm1^{-1}) are diagnostic .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Tertiary amines like this compound are generally stable but can oxidize in the presence of strong oxidizing agents (e.g., KMnO4_4). Storage recommendations:

  • Temperature : -20°C under inert gas (argon/nitrogen) to prevent degradation.
  • Light : Protect from UV exposure to avoid radical formation.
  • Solvent compatibility : Use aprotic solvents (e.g., dichloromethane, acetonitrile) to minimize hydrolysis .

Q. What are the common reaction pathways for this compound in organic synthesis?

  • Oxidation : Forms imine or nitroxide derivatives with oxidizing agents like m-CPBA.
  • Alkylation/Protonation : The lone pair on nitrogen facilitates nucleophilic reactions, such as quaternary ammonium salt formation with alkyl halides.
  • Complexation : Acts as a ligand for transition metals (e.g., Ni2+^{2+}, Cu2+^{2+}) in coordination chemistry .

Q. How can researchers accurately measure its physical properties (e.g., density, solubility)?

Experimental data from NIST and computational studies provide benchmark values:

PropertyValue (Experimental)MethodReference
Density (298.15 K)744.51 kg/m³Vibrating-tube densimeter
Solubility in WaterLow (log P ~2.41)Shake-flask method

Advanced Research Questions

Q. How can force field parameters be optimized for molecular dynamics simulations of this compound?

Systematic optimization against experimental data (e.g., density, enthalpy of vaporization) is critical. The GROMOS 54A7 force field has been validated for similar tertiary amines. Key steps:

  • Adjust Lennard-Jones parameters for methyl/ethyl groups.
  • Validate torsional angles using quantum mechanical calculations (e.g., DFT/B3LYP) .

Q. What thermodynamic insights can be derived from its phase behavior and enthalpy data?

The compound’s low polarity results in weak intermolecular forces, reflected in its enthalpy of vaporization (ΔHvap ~37.78 kJ/mol). Phase diagrams indicate miscibility with non-polar solvents (e.g., hexane) but immiscibility with polar solvents (e.g., water) .

Q. How do steric effects influence its reactivity in nucleophilic substitution reactions?

The bulky tert-butyl group adjacent to the nitrogen creates significant steric hindrance, reducing nucleophilicity. For example:

  • SN2 reactions are disfavored due to restricted backside attack.
  • SN1 mechanisms may dominate in polar protic solvents, but carbocation stability is low, limiting utility .

Q. What strategies resolve discrepancies in reported physical or spectral data?

  • Cross-validation : Compare NMR chemical shifts across multiple solvents (CDCl3_3, DMSO-d6_6).
  • High-resolution MS : Confirm molecular formula to rule out impurities.
  • Collaborative datasets : Use repositories like NIST Chemistry WebBook for consensus values .

Q. How does its electronic structure impact interactions in catalytic systems?

The electron-rich nitrogen can coordinate to Lewis acids (e.g., AlCl3_3), but steric bulk limits applicability in catalysis. Computational studies (NBO analysis) show weak donation from nitrogen lone pairs to metal centers, suggesting limited catalytic activity compared to less hindered amines .

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